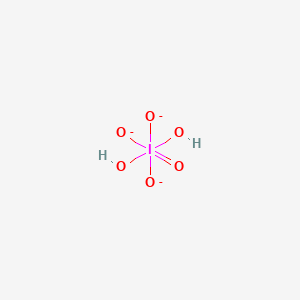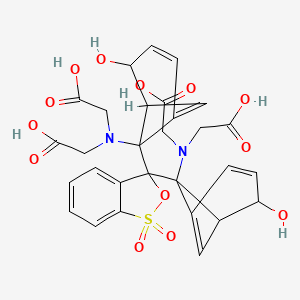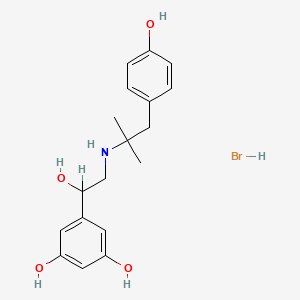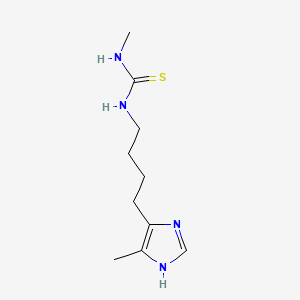
Orthoperiodate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orthoperiodate(3-) is a trivalent inorganic anion obtained by removal of three protons from orthoperiodic acid It is an orthoperiodate ion and a trivalent inorganic anion. It is a conjugate base of an orthoperiodate(2-). It is a conjugate acid of an orthoperiodate(4-).
Applications De Recherche Scientifique
1. Orthopedic Surgery and Pain Management
Orthoperiodate(3-) is not directly mentioned in the context of orthopedic surgery and pain management. However, research in this field often involves exploring alternative pain management techniques and evaluating the efficacy of non-surgical treatments. For instance, a study by Rzewuska et al. (2015) systematically evaluated the efficacy of non-surgical treatments in acute care of adults with osteoporotic vertebral compression fractures. This study, and others like it, contribute to a broader understanding of pain management in orthopedics, which could indirectly relate to the use of chemical compounds like orthoperiodate(3-) in pain relief research (Rzewuska et al., 2015).
2. Translational Orthodontic Research
The application of orthoperiodate(3-) in translational orthodontic research could be inferred through studies like that of Chou and Alikhani (2017). Their work on micro-osteoperforation in orthodontics, which showcases the integration of basic science research into clinical practice, may have tangential relevance. This kind of translational research could potentially explore the use of various chemical compounds, including orthoperiodate(3-), for clinical applications (Chou & Alikhani, 2017).
3. Opioid Usage in Orthopedic Surgery
Studies on opioid usage in orthopedic surgery, like those by Koehler et al. (2018) and Lovecchio et al. (2019), focus on the management of postoperative pain and opioid prescription patterns. These studies do not directly mention orthoperiodate(3-), but they contribute to the understanding of pain management in orthopedic surgery, which could be relevant to the broader scope of chemical pain management strategies (Koehler et al., 2018) (Lovecchio et al., 2019).
Propriétés
Nom du produit |
Orthoperiodate(3-) |
|---|---|
Formule moléculaire |
H2IO6-3 |
Poids moléculaire |
224.92 g/mol |
Nom IUPAC |
dihydroxy-trioxido-oxo-λ7-iodane |
InChI |
InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7)/p-3 |
Clé InChI |
TWLXDPFBEPBAQB-UHFFFAOYSA-K |
SMILES |
OI(=O)(O)([O-])([O-])[O-] |
SMILES canonique |
OI(=O)(O)([O-])([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide](/img/structure/B1226496.png)





![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)
![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)

![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)

![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)
![3-[5-(4-Hydroxydithiolan-3-yl)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B1226513.png)
